molecular formula C21H25N3O3 B1227222 N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide

N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide

Cat. No.: B1227222
M. Wt: 367.4 g/mol
InChI Key: FAHXYXLXGLKCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Activity : New dihydropyridine derivatives, synthesized using 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4Methyl-3-oxo-N-phenyl-pentanamide, demonstrated notable antimicrobial activities (Joshi, 2015).

  • Bioinorganic Applications : N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes were found to possess significant in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against bacteria and yeasts (Asegbeloyin et al., 2014).

  • Catalytic Applications : Certain 1,3-dicarbonyl compounds like 3-oxo-N-phenylbutanamide serve as efficient, low-cost, phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions (Cui et al., 2007).

Biological Activity

  • Antimalarial and Antitrypanosomal Agents : Novel dipeptide-sulfonamides demonstrated promising antiprotozoal activities, particularly against malaria and trypanosomiasis (Ekoh et al., 2021).

  • Anthelmintic Properties : N-(4-Methoxyphenyl)Pentanamide, a derivative of albendazole, showed effective anthelmintic properties against the nematode Toxocara canis (Silva et al., 2022).

  • Anticonvulsant and Neuroprotective Effects : N-(substituted benzothiazol-2-yl)amides displayed significant anticonvulsant and neuroprotective effects, particularly in protecting against seizures and neurodegeneration (Hassan et al., 2012).

Pharmacokinetics and Drug-Likeness

  • Drug Design and Synthesis : Novel cardiac myosin activators like N-(4-(N,N-dimethylsulfamoyl)phenethyl-N-methyl-5-phenylpentanamide showed potential for treating systolic heart failure (Manickam et al., 2019).

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide

InChI

InChI=1S/C21H25N3O3/c1-2-3-9-19(25)22-18-13-11-17(12-14-18)21(27)24-23-20(26)15-10-16-7-5-4-6-8-16/h4-8,11-14H,2-3,9-10,15H2,1H3,(H,22,25)(H,23,26)(H,24,27)

InChI Key

FAHXYXLXGLKCBP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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